molecular formula C6H14N2O3S B14731754 N-(morpholin-4-yl)ethanesulfonamide CAS No. 6357-89-7

N-(morpholin-4-yl)ethanesulfonamide

Cat. No.: B14731754
CAS No.: 6357-89-7
M. Wt: 194.25 g/mol
InChI Key: WGTXWTXIWHWWID-UHFFFAOYSA-N
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Description

N-(morpholin-4-yl)ethanesulfonamide is a chemical compound with the molecular formula C6H14N2O3S It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(morpholin-4-yl)ethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of morpholine with ethanesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Morpholine and ethanesulfonyl chloride.

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial methods may employ alternative solvents and bases to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(morpholin-4-yl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(morpholin-4-yl)ethanesulfonamide exerts its effects involves targeting specific molecular pathways. In cancer research, it has been shown to induce ferroptosis by increasing intracellular levels of reactive oxygen species (ROS) and iron, leading to lipid peroxidation and cell death . The compound interacts with the NRF2 pathway, a key regulator of cellular antioxidant responses, to mediate its effects.

Comparison with Similar Compounds

N-(morpholin-4-yl)ethanesulfonamide can be compared with other morpholine derivatives and sulfonamides:

    Morpholine: The parent compound, widely used in organic synthesis and as a solvent.

    N-(4-morpholinyl)propanesulfonamide: Similar structure but with a propyl group instead of an ethyl group.

    N-(morpholin-4-yl)methanesulfonamide: Contains a methylene group instead of an ethylene group.

Uniqueness

This compound is unique due to its specific ability to induce ferroptosis in cancer cells by targeting the NRF2 pathway, which is not commonly observed in other similar compounds .

Properties

CAS No.

6357-89-7

Molecular Formula

C6H14N2O3S

Molecular Weight

194.25 g/mol

IUPAC Name

N-morpholin-4-ylethanesulfonamide

InChI

InChI=1S/C6H14N2O3S/c1-2-12(9,10)7-8-3-5-11-6-4-8/h7H,2-6H2,1H3

InChI Key

WGTXWTXIWHWWID-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NN1CCOCC1

Origin of Product

United States

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